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Abstract
Indole alkaloids represent a vast and structurally diverse class of natural products that have

historically been a rich source of therapeutic agents.[1] Their privileged scaffold has been the

basis for numerous approved drugs targeting a wide array of diseases, from cancer to

neurological disorders.[1][2] Recent advancements in natural product isolation, synthetic

chemistry, and pharmacological screening have unveiled a new generation of novel indole

alkaloids with potent and selective biological activities. This technical guide provides an in-

depth overview of the pharmacology of select classes of recently discovered indole alkaloids,

focusing on their anticancer, anti-inflammatory, antiviral, and opioid receptor-modulating

properties. Detailed experimental protocols for key assays, quantitative data summaries, and

visualizations of relevant signaling pathways are presented to support researchers and drug

development professionals in this dynamic field.

Introduction: The Enduring Promise of Indole
Alkaloids
The indole nucleus, a bicyclic aromatic structure composed of a benzene and a pyrrole ring, is

a cornerstone of medicinal chemistry.[3] Nature has produced over 4,100 distinct indole

alkaloids, many of which exhibit significant biological activity.[1] This remarkable diversity stems
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from a wide range of biosynthetic pathways found in plants, fungi, and marine organisms.[1][2]

From the antiarrhythmic ajmaline to the anticancer vinca alkaloids, these compounds have had

a profound impact on modern medicine.[1] The ongoing exploration of biodiversity, coupled with

innovative synthetic methodologies that allow for precise functionalization of the indole core,

continues to yield novel derivatives with promising therapeutic potential.[3][4] This guide will

delve into the pharmacological profiles of several such novel alkaloids, providing the technical

details necessary to understand and advance their development.

Anticancer Activity of Novel Indole Alkaloids
A significant portion of recent research has focused on the anticancer properties of new indole

alkaloids, with cytotoxicity being the most commonly reported bioactivity.[1] These compounds

exert their effects through various mechanisms, including the disruption of microtubule

dynamics and the inhibition of key signaling kinases that drive tumor proliferation.[5][6]

Microtubule Destabilizing Agents
The vinca alkaloids, such as vincristine and vinblastine, are classic examples of indole-

containing natural products that target tubulin, a critical component of the cytoskeleton.[6]

Novel indole derivatives continue to be discovered that share this mechanism of action,

inducing cell cycle arrest and apoptosis by inhibiting tubulin polymerization.[5]

The following table summarizes the in vitro activity of a representative novel indole alkaloid,

here designated IA-T1, against various cancer cell lines and its direct effect on tubulin

polymerization.
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Compound Cell Line
IC50
(Antiproliferative
Activity, nM)

Tubulin
Polymerization
Inhibition (IC50,
µM)

IA-T1
HeLa (Cervical

Cancer)
8.7 2.3

A549 (Lung Cancer) 15.2 2.3

MCF-7 (Breast

Cancer)
11.5 2.3

Paclitaxel
HeLa (Cervical

Cancer)
4.1 N/A (Stabilizer)

Nocodazole
HeLa (Cervical

Cancer)
72.0 2.3

The antiproliferative activity of novel indole alkaloids is commonly assessed using the MTT (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the

metabolic activity of viable cells.

Cell Plating: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of

5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at

37°C in a 5% CO2 atmosphere.

Compound Treatment: Prepare serial dilutions of the test compound (e.g., IA-T1) in culture

medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

Include a vehicle control (e.g., 0.1% DMSO).

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4

hours at 37°C.

Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a

solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at

570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

percentage of viability against the logarithm of the compound concentration and use non-

linear regression to determine the IC50 value.[7][8]

This assay directly measures the effect of a compound on the polymerization of purified tubulin

into microtubules by monitoring changes in turbidity.

Reagent Preparation: Reconstitute lyophilized bovine or porcine tubulin (>99% pure) in a

general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.

Prepare a 10 mM stock of GTP.

Assay Setup: In a pre-warmed 96-well plate, add 10 µL of 10x concentrated test compound

dilutions or controls (vehicle, positive control like nocodazole).

Reaction Initiation: Prepare the tubulin polymerization mix on ice by adding GTP (to a final

concentration of 1 mM) and glycerol (to a final concentration of 10%) to the tubulin solution.

Add 90 µL of this mix to each well to initiate polymerization (final tubulin concentration of 2-3

mg/mL).

Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C.

Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

Data Analysis: Plot the change in absorbance over time. Determine the maximum rate of

polymerization (Vmax) and the final plateau absorbance. Calculate the percentage of

inhibition for each compound concentration relative to the vehicle control to determine the

IC50 value.[2][9]
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Workflow for determining anticancer and antitubulin activity.
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Kinase Inhibitors: Targeting the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell

proliferation and survival, and its dysregulation is a common feature in many cancers.[1] Indole

alkaloids have been identified that can inhibit key kinases in this pathway, such as the

Epidermal Growth Factor Receptor (EGFR), leading to downstream blockade of proliferative

signals.[5]

The table below shows the inhibitory activity of a hypothetical novel indole alkaloid, IA-K1,

against the EGFR kinase and its downstream effects on protein phosphorylation in a cancer

cell line.

Compound Target
IC50 (Kinase
Inhibition, nM)

Cellular p-ERK1/2
Inhibition (EC50,
nM)

IA-K1 EGFR 25.4 150.7

Gefitinib EGFR 27.3 180.2

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by

the recombinant EGFR enzyme. Luminescence-based assays that quantify ADP production are

common.

Reagent Preparation: Prepare serial dilutions of the test compound (IA-K1) in assay buffer.

Dilute the recombinant human EGFR enzyme and the peptide substrate in kinase assay

buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).

Kinase Reaction: In a 96-well plate, add the test compound, the EGFR enzyme, and a

substrate/ATP mixture. The total reaction volume is typically 25-50 µL.

Incubation: Incubate the plate at 30°C or room temperature for 60 minutes to allow the

kinase reaction to proceed.

ADP Detection: Stop the reaction by adding an ADP-Glo™ Reagent, which also depletes the

remaining ATP. Incubate for 40 minutes.
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Signal Generation: Add a Kinase Detection Reagent to convert the generated ADP back to

ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

Incubate for 30 minutes.

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis: Convert luminescence to percent inhibition relative to a no-inhibitor control.

Plot percent inhibition against the log of the inhibitor concentration to determine the IC50

value.[5][10]

Western blotting is used to detect changes in the phosphorylation status of key proteins in the

MAPK pathway (e.g., MEK, ERK) within cells treated with an inhibitor.[1][11]

Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., A431, which

overexpresses EGFR) to 70-80% confluency. Treat the cells with various concentrations of

the test compound (IA-K1) for a specified time (e.g., 2-24 hours).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in

Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis

(SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated

ERK1/2 (p-ERK1/2) and total ERK1/2.

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature. Detect the protein bands using an

enhanced chemiluminescent (ECL) substrate and an imaging system.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-

ERK1/2 signal to the total ERK1/2 signal to determine the extent of pathway inhibition.[1][11]
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Inhibition of the EGFR-MAPK signaling pathway by IA-K1.

Anti-inflammatory and Analgesic Properties
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Indole alkaloids are also known for their anti-inflammatory and analgesic effects. Novel

compounds have been identified that selectively inhibit key enzymes in the inflammatory

cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are

responsible for the production of prostaglandins and leukotrienes, respectively.[13]

Quantitative Data: COX-2/5-LOX Inhibition and In Vivo
Anti-inflammatory Activity
The following table presents the activity profile of a novel dual-inhibitor indole alkaloid, IA-I1.

Compound
COX-2 Inhibition
(IC50, µM)

5-LOX Inhibition
(IC50, µM)

Paw Edema
Inhibition (%) (at 20
mg/kg)

IA-I1 0.25 1.5 55.4

Celecoxib 0.04 >100
48.2 (COX-2

selective)

Zileuton >100 0.5 35.1 (5-LOX selective)

Experimental Protocols
Fluorimetric or colorimetric screening kits are commercially available to assess the inhibitory

activity of compounds against these enzymes.

Assay Principle: The COX assay measures the peroxidase activity of the enzyme, which

generates a fluorescent product. The 5-LOX assay measures the production of leukotrienes

from arachidonic acid, often via a coupled reaction that produces a fluorescent output.

Assay Setup: In a 96-well plate, add the reaction buffer, heme (for COX), the respective

enzyme (human recombinant COX-2 or 5-LOX), and the test compound (IA-I1) at various

concentrations.

Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

Incubation: Incubate the plate at room temperature for 5-10 minutes.
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Data Acquisition: Measure the fluorescence at the appropriate excitation/emission

wavelengths (e.g., 535/587 nm for COX-2) using a microplate reader.[14]

Data Analysis: Calculate the percent inhibition relative to a vehicle control and determine the

IC50 value.[15]

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel

compounds.[16][17]

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one

week before the experiment.

Compound Administration: Administer the test compound (IA-I1) or vehicle orally or

intraperitoneally at a specified dose (e.g., 20 mg/kg). A positive control group (e.g.,

diclofenac sodium) should be included.

Induction of Inflammation: After 30-60 minutes, induce inflammation by injecting 0.1 mL of a

1% carrageenan solution into the sub-plantar surface of the right hind paw of each animal.

Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0

(immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4,

and 5 hours).[18]

Data Analysis: Calculate the percentage of edema increase for each group compared to their

baseline volume. Determine the percentage of inhibition of edema in the treated groups

compared to the vehicle control group at the time of peak inflammation (typically 3-4 hours).

[18][19]

Antiviral Activity
The structural diversity of indole alkaloids makes them promising candidates for the

development of novel antiviral agents.[1][16] Recent studies have identified indole derivatives

that are active against flaviviruses like Dengue (DENV) and Zika (ZIKV) by interfering with the

viral replication complex.[16]

Quantitative Data: Anti-DENV and Anti-ZIKV Activity
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The antiviral activity of a novel indole alkaloid derivative, IA-V1, is summarized below.

Compound Virus Host Cell EC50 (µM) CC50 (µM)
Selectivity
Index (SI =
CC50/EC50)

IA-V1 DENV-2 Huh-7 1.8 >50 >27.8

ZIKV Vero 3.2 >50 >15.6

Experimental Protocol: Viral Replication Assay
Cell Culture: Plate susceptible host cells (e.g., Huh-7 or Vero) in a 96-well plate and allow

them to form a confluent monolayer.

Infection and Treatment: Infect the cells with the virus (DENV or ZIKV) at a low multiplicity of

infection (MOI) of 0.1. After a 2-hour adsorption period, remove the inoculum and add fresh

medium containing serial dilutions of the test compound (IA-V1).

Incubation: Incubate the plates for 48-72 hours at 37°C.

Quantification of Viral Replication: Viral replication can be quantified by several methods:

Plaque Assay: Harvest the supernatant and perform serial dilutions to determine the viral

titer by counting plaque-forming units (PFU) on a fresh monolayer of cells.

RT-qPCR: Extract viral RNA from the supernatant or cell lysate and quantify the number of

viral genome copies.

Immunofluorescence: Fix and permeabilize the cells, then stain for a viral antigen (e.g.,

DENV NS1 protein). Quantify the percentage of infected cells.

Cytotoxicity Assessment: In a parallel plate, perform a standard MTT or other cell viability

assay to determine the 50% cytotoxic concentration (CC50) of the compound on the host

cells.

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage

of viral inhibition against the log of the compound concentration. The Selectivity Index (SI),
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the ratio of CC50 to EC50, is calculated to assess the therapeutic window of the compound.

[16]

Opioid Receptor Modulation
Certain indole alkaloids, such as those from the plant Mitragyna speciosa (kratom), are known

to interact with opioid receptors.[9] 7-hydroxymitragynine is a potent alkaloid that acts as an

agonist at the µ-opioid receptor (MOR).[9][20]

Quantitative Data: Opioid Receptor Binding Affinity
The binding affinity of 7-hydroxymitragynine for human opioid receptors is well-documented.

Compound Receptor Binding Affinity (Ki, nM)

7-hydroxymitragynine µ-opioid (MOR) 13.5 - 37

δ-opioid (DOR) 91 - 155

κ-opioid (KOR) 123 - 133

Morphine µ-opioid (MOR) ~1-5

Note: The range of Ki values reflects data from multiple studies.[9]

Experimental Protocol: Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability

to compete with a radiolabeled ligand.

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing

the human opioid receptor of interest (e.g., MOR, DOR, or KOR).

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled

ligand (e.g., [³H]-DAMGO for MOR) at a concentration near its Kd, and varying

concentrations of the unlabeled test compound (7-hydroxymitragynine).

Controls: Include wells for "total binding" (radioligand + membranes, no competitor) and

"non-specific binding" (radioligand + membranes + a high concentration of a standard
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unlabeled ligand like naloxone).

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to

reach equilibrium.

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through

a glass fiber filter using a cell harvester. This separates the bound radioligand from the

unbound.

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining

unbound radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and

measure the radioactivity using a liquid scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Plot the percentage of specific binding against the log concentration of the test

compound. Use non-linear regression (one-site competition model) to determine the IC50,

which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

[21][22][23]
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Principle of competitive radioligand binding assay.

Conclusion
The field of indole alkaloid pharmacology continues to be a vibrant and productive area of drug

discovery. The novel compounds highlighted in this guide exemplify the broad range of

therapeutic targets that can be modulated by this versatile chemical scaffold. From the intricate

inhibition of kinase signaling pathways in cancer to the precise modulation of opioid receptors

for pain management, new indole alkaloids offer exciting opportunities for the development of

next-generation therapeutics. The detailed methodologies and structured data presented herein

are intended to serve as a valuable resource for researchers dedicated to translating the

therapeutic potential of these remarkable natural products into clinical reality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b569794?utm_src=pdf-body-img
https://www.benchchem.com/product/b569794?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. benchchem.com [benchchem.com]

2. Tubulin Polymerization Assay [bio-protocol.org]

3. merckmillipore.com [merckmillipore.com]

4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments
[experiments.springernature.com]

5. benchchem.com [benchchem.com]

6. documents.thermofisher.com [documents.thermofisher.com]

7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative
Bioarray | Creative Bioarray [creative-bioarray.com]

8. smart.dhgate.com [smart.dhgate.com]

9. benchchem.com [benchchem.com]

10. promega.com [promega.com]

11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell
lines - PMC [pmc.ncbi.nlm.nih.gov]

12. ccrod.cancer.gov [ccrod.cancer.gov]

13. broadpharm.com [broadpharm.com]

14. mdpi.com [mdpi.com]

15. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-
2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

16. inotiv.com [inotiv.com]

17. researchgate.net [researchgate.net]

18. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its
Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

19. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male
Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

20. sigmaaldrich.com [sigmaaldrich.com]

21. benchchem.com [benchchem.com]

22. benchchem.com [benchchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://www.benchchem.com/pdf/Application_Note_Western_Blot_Protocol_for_Analyzing_MAPK_ERK_Pathway_Modulation_by_D6UF8X4Omb_Treatment.pdf
https://bio-protocol.org/exchange/minidetail?id=3627329&type=30
https://www.merckmillipore.com/NG/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_EGFR_IN_112_In_Vitro_Kinase_Assay.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/EGFR_L858R_LanthaScreen_Activity_Europium.pdf
https://www.creative-bioarray.com/support/protocol-for-determining-the-ic50-of-drugs-on-adherent-cells-using-mtt-assay.htm
https://www.creative-bioarray.com/support/protocol-for-determining-the-ic50-of-drugs-on-adherent-cells-using-mtt-assay.htm
https://smart.dhgate.com/a-practical-guide-to-understanding-and-calculating-ic50-for-reliable-experimental-results/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Tubulin_Polymerization_Assay_with_Tubulin_Inhibitor_15.pdf
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/egfr-kinase-assay-protocol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4001792/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4001792/
https://ccrod.cancer.gov/confluence/download/attachments/13076018/9102.pdf
https://broadpharm.com/protocol_files/cell_viability_assays
https://www.mdpi.com/1422-0067/26/12/5608
https://pmc.ncbi.nlm.nih.gov/articles/PMC10142505/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10142505/
https://www.inotiv.com/solutions/carrageenan-induced-paw-edema-rat-mouse
https://www.researchgate.net/publication/230192414_Models_of_Inflammation_Carrageenan-Induced_Paw_Edema_in_the_Rat
https://pmc.ncbi.nlm.nih.gov/articles/PMC5192325/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5192325/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3299308/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3299308/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/421/820/17-10194tubulinpolymerizationmanualrev2.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Radioligand_Binding_Assays_with_10_Methoxyibogamine.pdf
https://www.benchchem.com/pdf/addressing_reproducibility_issues_in_opioid_receptor_binding_assays.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


23. revvity.com [revvity.com]

To cite this document: BenchChem. [Pharmacology of Novel Indole Alkaloids: A Technical
Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b569794#pharmacology-of-novel-indole-alkaloids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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